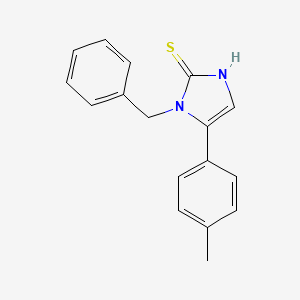

1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-benzyl-4-(4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-13-7-9-15(10-8-13)16-11-18-17(20)19(16)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQQPRRDRCWTJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide on the Synthesis and Characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The imidazole scaffold is a core structure in numerous biologically active molecules, exhibiting a wide range of pharmacological properties including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4] This document details a robust synthetic protocol, explains the mechanistic rationale behind the experimental choices, and outlines a comprehensive characterization workflow to ensure the compound's identity and purity. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development who are focused on the discovery of novel therapeutic agents.

Introduction: The Significance of Imidazole-2-thiol Derivatives

Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of a vast array of pharmaceuticals.[2][4] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions.[1][2] The incorporation of a thiol group at the 2-position of the imidazole ring gives rise to imidazole-2-thiols, a class of compounds known for their diverse biological activities.[1] These activities are often attributed to the thione-thiol tautomerism and the ability of the sulfur atom to coordinate with metal ions in biological systems.

The target molecule, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, combines the key features of the imidazole-2-thiol core with a benzyl group at the N1 position and a 4-methylphenyl (p-tolyl) group at the C5 position. These substitutions are anticipated to modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive methodology for the synthesis and rigorous characterization of this promising compound.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 1,5-disubstituted-1H-imidazole-2-thiols can be approached through several established synthetic routes.[5] A common and effective strategy involves the cyclization of an α-aminoketone with a source of thiocyanate. This approach, often a variation of the Markwald synthesis, is advantageous due to the commercial availability of the starting materials and generally good yields.[5]

Our retrosynthetic analysis for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol identifies the key disconnection at the imidazole ring, leading back to the precursor α-aminoketone, 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one, and potassium thiocyanate. The α-aminoketone can be synthesized from the corresponding α-haloketone, 2-bromo-1-(4-methylphenyl)ethan-1-one, and benzylamine.

Caption: Retrosynthetic pathway for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Experimental Protocol: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

This section provides a detailed, step-by-step methodology for the synthesis of the title compound.

Materials and Instrumentation

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on pre-coated silica gel plates.

Instrumentation:

-

Melting Point: Determined using a capillary melting point apparatus.

-

Infrared (IR) Spectroscopy: Recorded on an FTIR spectrophotometer using KBr pellets.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra recorded on a 400 MHz or 500 MHz spectrometer using DMSO-d₆ as the solvent and TMS as the internal standard.

-

Mass Spectrometry (MS): High-resolution mass spectra (HRMS) obtained using an ESI-TOF spectrometer.

Step-by-Step Synthesis

Caption: Experimental workflow for the synthesis of the target compound.

Step 1: Synthesis of 2-bromo-1-(4-methylphenyl)ethan-1-one

-

In a well-ventilated fume hood, dissolve 4-methylacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1 equivalent) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 2-3 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove acetic acid, and dry under vacuum.

-

Recrystallize the crude product from ethanol to afford white crystalline needles of 2-bromo-1-(4-methylphenyl)ethan-1-one.

Step 2: Synthesis of 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one

-

Dissolve 2-bromo-1-(4-methylphenyl)ethan-1-one (1 equivalent) in ethanol.

-

Add benzylamine (2.2 equivalents) to the solution. The excess benzylamine acts as both a nucleophile and a base to neutralize the HBr formed.

-

Reflux the reaction mixture for 4-6 hours.

-

After cooling to room temperature, the product will precipitate.

-

Filter the solid, wash with cold ethanol, and dry to obtain 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one.

Step 3: Synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

-

Suspend 2-(benzylamino)-1-(4-methylphenyl)ethan-1-one (1 equivalent) and potassium thiocyanate (1.2 equivalents) in glacial acetic acid.

-

Reflux the mixture for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

After completion, pour the hot reaction mixture into a beaker of ice water.

-

A solid precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/DMF) to yield pure 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Characterization and Data Analysis

Thorough characterization is crucial to confirm the structure and purity of the synthesized compound.

Physical Properties

| Property | Expected Observation |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol |

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

| Technique | Wavenumber/Chemical Shift | Assignment |

| FT-IR (KBr, cm⁻¹) | ~3100-3000 | Aromatic C-H stretching |

| ~2600-2500 | S-H stretching (thiol tautomer) | |

| ~1600, 1500, 1450 | C=C and C=N stretching (aromatic rings) | |

| ~1250 | C=S stretching (thione tautomer) | |

| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (s, 1H) | -SH or -NH (exchangeable with D₂O) |

| ~7.1-7.5 (m, 10H) | Aromatic protons (benzyl and phenyl rings) | |

| ~5.2 (s, 2H) | -CH₂- (benzyl) | |

| ~2.3 (s, 3H) | -CH₃ (methylphenyl) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 | C=S (thione) |

| ~135-140 | Quaternary aromatic carbons | |

| ~125-130 | Aromatic CH carbons | |

| ~50 | -CH₂- (benzyl) | |

| ~21 | -CH₃ (methylphenyl) | |

| HRMS (ESI-TOF) | Calculated m/z | [M+H]⁺ for C₁₇H₁₆N₂S |

| Found m/z | To be determined experimentally |

Potential Applications and Future Directions

Imidazole derivatives are a cornerstone in the development of new therapeutic agents.[2][4] The synthesized compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, is a promising candidate for various biological screenings due to its structural features.

-

Antimicrobial Activity: Many imidazole-2-thiol derivatives have demonstrated potent antibacterial and antifungal properties.[1][6] The title compound could be evaluated against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: The imidazole core is present in several anticancer drugs.[4] This compound could be screened for cytotoxic activity against various cancer cell lines.

-

Enzyme Inhibition: The thiol group can interact with the active sites of various enzymes, making this compound a candidate for enzyme inhibition studies, such as for α-glucosidase or carbonic anhydrase.[7]

Future research could focus on the synthesis of a library of analogs by varying the substituents on the benzyl and phenyl rings to establish a structure-activity relationship (SAR). Furthermore, in vivo studies would be necessary to evaluate the efficacy and safety of any promising lead compounds.

Conclusion

This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The described methodology is based on established chemical principles and provides a clear path for researchers to obtain this compound in high purity. The comprehensive characterization workflow ensures the validation of the compound's structure, which is a critical step in the drug discovery process. The potential biological activities of this compound make it a valuable target for further investigation in the quest for novel therapeutic agents.

References

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfnj_ojX7R4kRkdqba_0mo6-UGbM-o4O9ZN3BBW5LRslPUcHwrf_JcFFEbYlYZ_AMYoU2GjaBLOQ3mVqhpkTnNwQ2GHtof6JE2ZIRw98JpAeFOkP56jOiyDFp6vWp_qpVkxS-fUt4YLAACx2B0-OTDYjPbNkKiXlSceBbgD2JNg620mqyLmsQn8JPChSU=]

- Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmnU3uPLsKWCJd_wOn-BU5hfdzdmktprbf9iUPyZi3cDlHMd5XaWOvHrS68U9uDzoaEO3uLFWDnjSptJQTxD_LpxbY-VV2iGyMQJ2VatoqzGOj2GVYefR56U5LzMB9ffJ89tjPIdRT-mv_0KkFIFrPkrJ3]

- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. (2014). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFulAcbZwdVcpPcV7xK6ym7f-mw5RG-oR5HXxTq0udCo1UAoXUx5SmGMc4OGkH8hywQ4EzagCdoS4sEb1G3iN6uOfpjk_Zlv4J5EIPkW4kTBt9lGf9N8fx01wwN784Uq8Aer-bSqV3B1LT1xVPfVtXU38P5GYmY76NhxTOMY_rO4XVjQzyhUDOuTky2asdYQUzPRJNDRyDSTe7u0Bb9XBcVdtCqT1heSaviTZUiSjT4_nAvvY_eoYV5yJX7b8T6c5vH0wYvFRwZIxAMBWuZvZn1RHDaBMhqyBHRnHFzxtFAjqvEoZamRA_MkSjVPhDCrvsUx5D2xaEMAt2K8RBEBp4plSCN12QtNFbKjwabVhYY4bC71KIrJHtnuECOLTkoCPHecEmQu_nGLHfmIDFwAje48C1WdblI9wD3273K5A==]

- Synthesis and biological studies of thiol derivatives containing imidazole moiety. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE80es6UhsvNCb9ncSoQ2r-a8E1zLDetGf_-8gOmNoNA23RgG1ttkwuKbs42uzUpJCsaBE0AXZwGC2jwHSryb2NWyevz27_69KiHNomL4_bqykTM3k8opqeSJP0_plHSIWc2eB8QchT46HHeM_mrB6toWNnYIt0s0uUPZOEwuEI81P8FIPNH1orEtYdir-iLfuTT8saoGqRopD8rqufC0L1Iqmntv62V-yiPtIgpvwhkDfIW7xEW1NKKa0Ky85lpe0=]

- SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. (2023). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8QVQu9YgQuGO68pKflnGOvfz_x65IiryMH0hqUfsPzaSDSToBwcre4rTHghgwF1SGSYktQ7xxKEpsVABGYWdY-DhMd_P9TUj5lHyD1CN6zYufYuEZIhD0mJlaHQTLjGrSd4jI0hUWSJCxBX4A7TWo7U6HCeSKgLudZAqoZ6g1-x9t6NyIbQYSjSJSvUtQjY8qIGvI4PaCeaYjtZ9b2nB-QayH_isEwak=]

- A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (2020). Journal of Emerging Technologies and Innovative Research. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOMCFLlx5xx6koARD27dSIgxbFAaEWteWQiboZgbjuuf7ByZ397jxhPKIUP63I7Gt5BaJULD3BCK63hO07laGKRywuo6Vbu0xEIWKYG5TWtcYVdw4p6epzsjRcZsHRMVVlRaOjY4nkeA==]

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFouFa7TSX-CBL94jPSSSSzbBVmcN24BMtLhB6kDN0uq_c1tIEYsOvysKsuoiySUxUsudimFWJIkusKWa0GvgKy77eojuiERNXqYh09dVaVMoLq1pQvyvmJPQqi4wTGQ_cNBIdLyvw3dz7fIb5US6UD0SY-RZqRiPcHnfX76ENFbe1zf4I-ofRj0QIvZY6cNZKy5H61-E5g6Wjk2ZA=]

- Gupta, V., & Kant, V. (2013). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International, 1, 253-260. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwKlHS4I-qGttdB0oXxO1O5rOK2o-QojKU3_GtPubGcgJVgaHWv-naSa1lCAbVrGmCSYr3ID8eDOU48gNUUuPoFdvYedJlo9v83Mcwe6R9m8c6mEBlpSEG2v8fsrr5yYP7JgYaSk4ZlcNdPHcQ2FDUiOE=]

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022). PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESnkK9qA-ZFIYsEjndORAsgQmuvOIsxmBX344Js2tKyi_hf7Lko1lKhDz_u_zGyeestsKYNidOcAOwtHYgnK4K7Rr2FjrK3GqXxglC_bfxZXn-k4buchSTayMRP5TgGJ4kbA-6zZBF-QrRELo=]

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. scialert.net [scialert.net]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the novel heterocyclic compound, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental observations and data interpretation is emphasized to provide field-proven insights into the structural characterization of this molecule.

Introduction

1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a substituted imidazole derivative with potential applications in medicinal chemistry, owing to the prevalence of the imidazole scaffold in numerous biologically active compounds. Accurate structural confirmation and purity assessment are paramount in the drug discovery pipeline, necessitating a thorough understanding of its spectroscopic signature. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data anticipated for this molecule, providing a foundational reference for its characterization.

A key structural feature of this molecule is the potential for thione-thiol tautomerism in the imidazole-2-thiol moiety. The equilibrium between the thione (C=S) and thiol (S-H) forms is influenced by factors such as solvent and temperature, and this phenomenon will be a central theme in the interpretation of the spectroscopic data.

Molecular Structure and Tautomerism

The structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol and its tautomeric equilibrium are depicted below. The thione form is generally considered the more stable tautomer for 2-mercaptoimidazoles in various solvents.[1][2][3][4]

Caption: Thione-thiol tautomerism of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, both ¹H and ¹³C NMR provide invaluable information for structural confirmation.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the tautomeric equilibrium and chemical shifts.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be additionally performed to differentiate between CH, CH₂, and CH₃ signals.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to display distinct signals for the protons of the benzyl, 4-methylphenyl, and imidazole moieties.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 11.0 - 13.0 | br s | 1H | N-H (Thione) | The N-H proton of the thione tautomer is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and exchange.[5] |

| ~ 7.20 - 7.40 | m | 5H | Benzyl-H (aromatic) | The five protons of the phenyl ring of the benzyl group will appear as a complex multiplet in the aromatic region. |

| ~ 7.10 - 7.20 | d | 2H | p-Tolyl-H (aromatic) | The two protons on the 4-methylphenyl ring ortho to the imidazole ring. |

| ~ 7.00 - 7.10 | d | 2H | p-Tolyl-H (aromatic) | The two protons on the 4-methylphenyl ring meta to the imidazole ring. |

| ~ 6.80 - 7.00 | s | 1H | Imidazole C4-H | The lone proton on the imidazole ring is expected to be a singlet. Its chemical shift can be influenced by the substitution pattern.[6][7] |

| ~ 5.10 - 5.30 | s | 2H | Benzyl CH₂ | The two protons of the benzylic methylene group will appear as a singlet due to the absence of adjacent protons. The position is characteristic for a CH₂ group attached to a nitrogen atom. |

| ~ 2.30 - 2.40 | s | 3H | p-Tolyl CH₃ | The three protons of the methyl group on the p-tolyl substituent will appear as a sharp singlet. |

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The chemical shift of the C2 carbon is particularly diagnostic of the predominant tautomeric form.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 165 - 175 | Imidazole C2 (C=S) | The chemical shift of the C2 carbon is highly indicative of the thione form. A C=S carbon typically resonates in this downfield region.[8][9] In the less likely thiol form, the C-SH carbon would appear significantly upfield. |

| ~ 135 - 140 | Benzyl C (quaternary) | The ipso-carbon of the benzyl group's phenyl ring. |

| ~ 135 - 140 | p-Tolyl C (quaternary) | The carbon of the p-tolyl ring attached to the methyl group. |

| ~ 130 - 135 | Imidazole C5 | The carbon of the imidazole ring bearing the p-tolyl group. |

| ~ 128 - 130 | Benzyl CH (aromatic) | Aromatic carbons of the benzyl group. |

| ~ 129 - 131 | p-Tolyl CH (aromatic) | Aromatic carbons of the p-tolyl group. |

| ~ 125 - 128 | p-Tolyl C (quaternary) | The ipso-carbon of the p-tolyl ring attached to the imidazole ring. |

| ~ 115 - 125 | Imidazole C4 | The protonated carbon of the imidazole ring. The chemical shift difference between C4 and C5 can provide insights into the tautomeric state.[10] |

| ~ 48 - 52 | Benzyl CH₂ | The benzylic carbon attached to the nitrogen of the imidazole ring. |

| ~ 20 - 22 | p-Tolyl CH₃ | The methyl carbon of the p-tolyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol will be particularly useful in confirming the presence of the thione group and the aromatic systems.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be acquired using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to obtain the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorptions and Interpretation

The key vibrational modes expected for the target molecule are summarized below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic stretching vibrations for sp² C-H bonds in the benzyl and p-tolyl rings.[11] |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Stretching vibrations of the benzylic and methyl C-H bonds. |

| ~ 3200 - 2800 | Broad | N-H stretch (Thione) | A broad absorption in this region is characteristic of a hydrogen-bonded N-H group in the thione tautomer.[12][13] The thiol S-H stretch, typically a weak band around 2600-2550 cm⁻¹, is expected to be absent or of very low intensity if the thione form predominates.[13] |

| ~ 1600, 1500, 1450 | Medium to Strong | C=C stretch (aromatic) | These absorptions are characteristic of the carbon-carbon stretching vibrations within the aromatic rings. |

| ~ 1250 - 1020 | Strong | C=S stretch (Thione) | A strong absorption in this region is a key indicator of the thiocarbonyl group, confirming the presence of the thione tautomer.[14] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for obtaining the molecular ion. Electron ionization (EI) can be used to induce fragmentation.

-

Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is C₁₇H₁₆N₂S, with a monoisotopic mass of approximately 280.10 Da.

-

Molecular Ion (M⁺˙): The ESI mass spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 281.1. The EI spectrum will show the molecular ion peak at m/z 280.1.

-

Key Fragmentation Pathways: Under EI conditions, the molecule is expected to undergo characteristic fragmentation.

Caption: Predicted major fragmentation pathways in EI-MS.

A significant fragmentation pathway for N-benzyl compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium ion at m/z 91 .[15][16][17][18] This is often the base peak in the EI spectrum. Another likely fragmentation is the loss of the benzyl radical to give a fragment corresponding to the remainder of the molecule. The loss of a hydrogen radical from the molecular ion is also a common fragmentation pathway.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and Mass Spectrometry data for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. The interpretations are grounded in established spectroscopic principles and data from structurally analogous compounds. The predominant thione tautomer is expected to be a key feature influencing the spectroscopic characteristics, particularly in the ¹³C NMR and IR spectra. The predicted data and fragmentation patterns serve as a robust reference for the unambiguous structural characterization of this and related imidazole-2-thiol derivatives, thereby supporting its potential development in medicinal chemistry and other scientific disciplines.

References

-

PubChem. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]

-

Hughes, D. L. (2020). Identifying the tautomer state of a substituted imidazole by ¹³C NMR spectroscopy. ResearchGate. Retrieved from [Link]

-

Contreras, R., et al. (2018). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. Retrieved from [Link]

-

Perez, M. A., et al. (1987). 15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. Retrieved from [Link]

-

Khan Academy. (2018). mass spectrometry: tropylium ion. YouTube. Retrieved from [Link]

-

Claramunt, R. M., et al. (2017). Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. ResearchGate. Retrieved from [Link]

-

Gao, J., et al. (2006). DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution. ResearchGate. Retrieved from [Link]

-

Bilgic, S., & Genc, M. (2007). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). ResearchGate. Retrieved from [Link]

-

Gao, J., et al. (2006). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Mercaptoimidazole. Retrieved from [Link]

-

Han, L., et al. (2017). Maxima of the N H stretching absorption bands observed by FT-IR. ResearchGate. Retrieved from [Link]

-

Zamani, K., et al. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). TÜBİTAK Academic Journals. Retrieved from [Link]

-

Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry. Retrieved from [Link]

-

Djerassi, C., & Fenselau, C. (1965). Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. Retrieved from [Link]

-

Elguero, J., et al. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. ResearchGate. Retrieved from [Link]

-

Basile, M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Retrieved from [Link]

-

Chem LibreTexts. (n.d.). Illustrated Glossary of Organic Chemistry - Tropylium cation. Retrieved from [Link]

-

Preciado-Pérez, P. L., et al. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]

-

Ahmad, S., et al. (2007). 1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6. ResearchGate. Retrieved from [Link]

-

Chemistry Learning by Dr. Asif. (2022). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. YouTube. Retrieved from [Link]

-

Wikimedia Commons. (2014). File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg. Retrieved from [Link]

-

Wang, Y., et al. (2016). Vibrational Spectroscopy and Density Functional Theory Study of 5-Amino-2-Mercaptobenzimidazole. Atlantis Press. Retrieved from [Link]

-

Beak, P., & Lee, J. K. (1975). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

Jack Westin. (n.d.). Infrared Region - Molecular Structure And Absorption Spectra. Retrieved from [Link]

-

Nistor, M. A., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. File:2-mercaptobenzimidazole thione-thiol tautomerism 200.svg - Wikimedia Commons [commons.wikimedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Imidazole(288-32-4) 1H NMR [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. jackwestin.com [jackwestin.com]

- 12. researchgate.net [researchgate.net]

- 13. Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups [mdpi.com]

- 14. atlantis-press.com [atlantis-press.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Illustrated Glossary of Organic Chemistry - Tropylium cation [chem.ucla.edu]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Introduction

Substituted imidazole scaffolds are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. Their versatile biological activities and unique chemical properties make them valuable building blocks for novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the physical and chemical properties of a specific derivative, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. While direct experimental data for this compound is not extensively available in the public domain, this document synthesizes information from structurally related molecules to provide a robust predictive profile and a detailed experimental framework for its synthesis and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this promising molecule. Imidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antimicrobial properties.

Molecular Structure and Physicochemical Properties

The molecular structure of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol comprises a central imidazole ring substituted with a benzyl group at the N1 position, a 4-methylphenyl (p-tolyl) group at the C5 position, and a thiol group at the C2 position. This combination of aromatic and heterocyclic moieties is expected to confer specific electronic and steric properties that influence its reactivity and biological interactions.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. These values are calculated based on its chemical structure and can be used as a preliminary reference for experimental design.

| Property | Predicted Value |

| Molecular Formula | C₁₇H₁₆N₂S |

| Molecular Weight | 280.39 g/mol |

| Appearance | Expected to be a crystalline solid |

| Melting Point | Not yet experimentally determined |

| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons; sparingly soluble in alcohols; and insoluble in water. |

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol can be approached through a multi-step reaction sequence, drawing parallels from established methods for the synthesis of related imidazole-thiols. A plausible synthetic route is outlined below.

Caption: Proposed synthetic workflow for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of N-Benzyl-1-(p-tolyl)methanimine

-

To a solution of p-tolualdehyde (1.0 eq) in a suitable solvent such as ethanol or methanol, add benzylamine (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure to obtain the crude N-benzyl-1-(p-tolyl)methanimine, which can be used in the next step without further purification.

Step 2: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-imidazole

-

Dissolve the crude N-benzyl-1-(p-tolyl)methanimine (1.0 eq) and p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent like acetonitrile or DMF.

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

-

Heat the reaction mixture at reflux (typically 80-100 °C) for 6-12 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water and extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-benzyl-5-(p-tolyl)-1H-imidazole.

Step 3: Synthesis of 1-Benzyl-5-(p-tolyl)-1H-imidazole-2-thiol

-

In a high-temperature reaction vessel, combine 1-benzyl-5-(p-tolyl)-1H-imidazole (1.0 eq) and elemental sulfur (1.5 eq).

-

Heat the mixture to a high temperature (e.g., 200-250 °C) in an inert atmosphere for several hours.

-

The progress of the reaction can be monitored by TLC or LC-MS.

-

After completion, the reaction mixture is cooled, and the crude product is purified by recrystallization or column chromatography to afford the final product, 1-benzyl-5-(p-tolyl)-1H-imidazole-2-thiol.

Spectroscopic and Analytical Characterization

A thorough characterization of the synthesized compound is crucial to confirm its identity and purity. The following analytical techniques are recommended.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the benzyl and p-tolyl groups in the range of δ 7.0-7.5 ppm. - Singlet for the methyl protons of the p-tolyl group around δ 2.3 ppm. - Singlet for the methylene protons of the benzyl group around δ 5.0-5.5 ppm. - A broad singlet for the thiol proton (N-H), which is exchangeable with D₂O. |

| ¹³C NMR | - Resonances for the aromatic carbons in the range of δ 120-140 ppm. - Signal for the methyl carbon of the p-tolyl group around δ 21 ppm. - Signal for the methylene carbon of the benzyl group around δ 50 ppm. - A characteristic signal for the C=S carbon in the range of δ 160-180 ppm. |

| IR (Infrared) Spectroscopy | - N-H stretching vibration in the range of 3100-3300 cm⁻¹. - C-H stretching vibrations for aromatic and aliphatic groups around 2900-3100 cm⁻¹. - C=C and C=N stretching vibrations in the aromatic and imidazole rings in the range of 1400-1600 cm⁻¹. - A characteristic C=S stretching vibration around 1200-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of 280.39. |

Potential Biological and Pharmacological Significance

While the biological activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol has not been specifically reported, the imidazole scaffold is a well-known pharmacophore present in numerous bioactive compounds. Benzimidazole derivatives, which are structurally related, have shown a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. For instance, certain benzimidazole derivatives have demonstrated significant potential as anticancer agents by targeting various cellular processes.[1] The presence of the benzyl and p-tolyl groups may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. The thiol group can act as a hydrogen bond donor or acceptor and may be involved in coordinating with metal ions in biological systems.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol. By leveraging established synthetic methodologies and predictive analytical techniques, researchers can confidently approach the study of this novel compound. The potential for diverse biological activities, inferred from structurally similar molecules, makes it a compelling target for further investigation in drug discovery and development programs. The detailed protocols and expected data presented herein serve as a valuable resource for scientists in the field.

References

-

Golubenkova, A. S., et al. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. Molbank, 2020(2), M1137. [Link]

-

ResearchGate. (2020). 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole. [Link]

-

PubChem. (n.d.). 1-benzyl-2-phenyl-1H-imidazole. Retrieved from [Link]

-

Liu, Z., et al. (2016). 1-Benzyl-1H-benzimidazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1482–1485. [Link]

-

Kumar, T. K., et al. (2011). Synthesis of Phenyl 1-Benzyl-1H-Benzo[d]imidazol-2-ylcarbamates. International Journal of Drug Development and Research, 3(4), 282-287. [Link]

-

Royal Society of Chemistry. (2014). Supplementary data for "A highly efficient, one-pot, three-component synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by trityl chloride". [Link]

-

Khan, K. M., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44149–44161. [Link]

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(104), 59949-59959. [Link]

-

Chen, W., et al. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry, 32, 115972. [Link]

-

ResearchGate. (2022). The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. [Link]

-

Asiri, A. M., et al. (2008). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 7), o1233. [Link]

Sources

The Ascendant Therapeutic Potential of Substituted Imidazole-2-thiols: A Synthetic and Mechanistic Overview

An In-Depth Technical Guide

Abstract

The imidazole nucleus, a cornerstone in medicinal chemistry, continues to yield derivatives with profound and diverse pharmacological activities.[1][2] Among these, substituted imidazole-2-thiols (also known as mercaptoimidazoles) and their thione tautomers have emerged as a privileged scaffold, demonstrating a remarkable breadth of biological functions. This guide provides a comprehensive technical overview of this versatile class of compounds, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the key synthetic strategies, explore the mechanistic underpinnings of their primary biological activities—including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects—and elucidate critical structure-activity relationships. This document is designed not merely as a review, but as a functional guide, complete with detailed experimental protocols and data-driven insights to facilitate further research and development in this promising area.

The Imidazole-2-thiol Scaffold: A Privileged Structure

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Its presence in essential biological molecules like the amino acid histidine underscores its fundamental role in biological systems.[1][3] The introduction of a thiol group at the C2 position creates the imidazole-2-thiol scaffold, a structure characterized by its unique electronic properties and tautomerism, existing in equilibrium with its imidazole-2-thione form. This thione-thiol duality, coupled with the ability to easily substitute at the nitrogen and carbon atoms of the ring, provides a rich molecular canvas for synthetic chemists. The sulfur atom, in particular, offers a reactive handle for derivatization and plays a crucial role in many of the observed biological activities through metal chelation, redox interactions, and hydrogen bonding.[4]

Synthetic Pathways: Rationale and Workflow

The generation of a diverse library of substituted imidazole-2-thiols is paramount for exploring their therapeutic potential. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the imidazole core.

The Markwald Synthesis: A Classic Approach

One of the most fundamental methods for creating the imidazole-2-thiol core is the Markwald synthesis.[1][5] This pathway is particularly effective for producing 2-mercaptoimidazoles from α-aminoketones or α-aminoaldehydes.

Causality of Experimental Choice: The Markwald synthesis is often preferred for its straightforwardness and use of readily available precursors. The reaction of an α-aminoketone with potassium thiocyanate provides a direct route to the cyclized heterocyclic core. The subsequent oxidative removal of the sulfur, if desired, can yield the corresponding imidazole, demonstrating the versatility of the thiol as both a functional group and a synthetic intermediate.[1][5]

Caption: General workflow for the Markwald synthesis of imidazole-2-thiols.

Multi-Component and Chalcone-Mediated Syntheses

More complex substitution patterns often require multi-step approaches. A common strategy involves an initial Claisen-Schmidt condensation to form α,β-unsaturated ketones (chalcones), which then serve as versatile intermediates.[6]

Causality of Experimental Choice: This approach offers significant modularity. By varying the initial aromatic aldehydes and ketones used in the Claisen-Schmidt condensation, a wide array of chalcones can be generated. These intermediates can then be cyclized with various reagents to introduce further diversity, for instance, by reacting with hydrazine derivatives to form pyrazoline-substituted imidazole-2-thiols, which have shown potent antimicrobial activity.[6]

A Spectrum of Biological Activities

Substituted imidazole-2-thiols exhibit a wide range of pharmacological properties, making them attractive candidates for drug development across multiple therapeutic areas.[7]

Anticancer and Anti-Metastatic Activity

Metastasis is the primary cause of mortality in cancer patients, making agents that can inhibit this process highly valuable.[4] Certain S-substituted imidazole-2-thione derivatives have demonstrated potent cytotoxicity against various cancer cell lines, including lung, cervical, and colorectal cancers, with impressive selectivity over non-cancerous cells.[4][8]

Mechanism of Action: A key anti-metastatic mechanism involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9.[4][8] These enzymes are crucial for degrading the extracellular matrix, a critical step in cancer cell invasion and migration. By inhibiting these enzymes, imidazole-2-thiol derivatives can effectively suppress the spread of tumors. Mechanistic studies have shown that potent compounds can induce G1 cell cycle arrest and caspase-dependent apoptosis.[4][8] Furthermore, the imidazole-2-thione scaffold is present in PX-12, an irreversible inhibitor of thioredoxin-1 that has undergone clinical trials, highlighting the potential of this class of compounds to modulate cellular redox environments in oncology.[4]

Caption: Inhibition of metastasis by imidazole-2-thiols via MMP suppression.

Table 1: Cytotoxic Activity of Selected Imidazole-2-thione Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| Compound 24 | A-549 (Lung) | < 1.0 | [4][8] |

| Compound 24 | HeLa (Cervical) | < 1.0 | [4][8] |

| Compound 24 | HCT-116 (Colorectal) | < 1.0 | [4][8] |

| Imidazole Hybrid 5 | K-562 (Leukemia) | 5.66 | [9] |

| Imidazole Hybrid 1 | MCF-7 (Breast) | 3.02 |[9] |

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. A primary target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2.[10] Selective inhibition of COX-2 is a desirable therapeutic strategy as it mediates the inflammatory response, while COX-1 is involved in maintaining the gastrointestinal lining.[10]

Mechanism of Action: Imidazole-2-thiol derivatives have been identified as potent inhibitors of COX enzymes.[11] Molecular docking and structure-activity relationship (SAR) studies have shown that the imidazole core can effectively interact with the active site of COX-2. The nitrogen and sulfur atoms can form crucial hydrogen bonds and hydrophobic interactions, blocking the entry of the arachidonic acid substrate and thus preventing the synthesis of pro-inflammatory prostaglandins.[10]

Table 2: COX Enzyme Inhibition by Imidazole-2-thiol Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Source |

|---|---|---|---|

| Compound 9 | 85.5 | - | [11] |

| Compound 7 | 82.4 | - | [11] |

| Compound 1 | - | 88.5 | [11] |

| Compound 6 | - | 82.8 | [11] |

| Compound 4 | ~65.0 | 82.7 | [11] |

| SC-560 (Standard) | 98.2 | - | [11] |

| DuP-697 (Standard) | - | 97.2 |[11] |

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Imidazole-2-thiols have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[7][12][13]

Mechanism of Action: While the exact mechanisms can vary, the antimicrobial action is often attributed to the disruption of essential cellular processes. The thiol group can interact with vital enzymes or proteins within the microbe, interfering with DNA replication, cell wall synthesis, or cell membrane integrity.[14] Some derivatives have shown moderate to excellent activity against strains like Staphylococcus aureus and Escherichia coli when compared to standard drugs like ciprofloxacin.[6]

Antioxidant Properties

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases. The thiol group is a well-known antioxidant moiety.[15][16]

Mechanism of Action: Imidazole-2-thiones are effective free radical scavengers.[17] The thiol group can deprotonate to form a thiolate anion, which is the primary species responsible for the antioxidant effect.[15] This thiolate can donate an electron to neutralize ROS, becoming a transient thiyl radical itself, which can then react with another to form a stable disulfide bond. This redox cycling allows these molecules to protect cells from oxidative damage, such as lipid peroxidation and hemolysis.[15][17] Studies have shown that imidazole-2-thiones react with the stable free radical DPPH at rates comparable to uric acid, a known potent antioxidant.[17]

Other Notable Biological Activities

The therapeutic utility of this scaffold extends further. For example, novel benzimidazole-2-thiol derivatives have been identified as highly potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[18][19] This makes them promising leads for the development of new anti-diabetic agents. Some compounds in this class exhibited IC50 values in the low micromolar and even nanomolar range, far exceeding the potency of the standard drug, acarbose.[18][19]

Structure-Activity Relationship (SAR) Insights

Understanding how specific structural modifications influence biological activity is critical for rational drug design.

Caption: Key structure-activity relationship points for imidazole-2-thiols.

-

Substitution at N1: The group attached to the N1 position significantly impacts lipophilicity and steric interactions within target binding sites. For example, in anti-HCV agents, the presence of a hydrogen atom at N1 was found to be important for potency.[20]

-

Derivatization at the Thiol (S2): The thiol group is a primary site for modification. S-alkylation or S-arylation can dramatically alter the compound's profile. S-substituted derivatives are particularly important for anti-metastatic activity, where the substituent is designed to interact with the active site of MMPs.[4][12]

-

Substitution at C4/C5: The introduction of aryl groups at the C4 and C5 positions is a common strategy. The electronic properties of substituents (electron-donating vs. electron-withdrawing) on these aryl rings play a major role in modulating activity, particularly for COX inhibition and anticancer effects.[10][11]

Key Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides validated, step-by-step methodologies for the synthesis and biological evaluation of imidazole-2-thiols.

Protocol: Synthesis of a 5-aryl-1-phenyl-1H-imidazole-2-thiol Derivative

This protocol is a representative example based on the Markwald synthesis.

Self-Validation: The integrity of each step is confirmed by standard analytical techniques. The final product's structure and purity are unequivocally established by melting point, IR, ¹H-NMR, and mass spectrometry, ensuring the material used for biological testing is well-characterized.

-

Step 1: Synthesis of 2-Amino-1-phenylethan-1-one hydrochloride (Intermediate)

-

Dissolve phenacyl bromide (10 mmol) in chloroform (50 mL).

-

Bubble ammonia gas through the solution at 0°C for 2 hours.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Filter the resulting ammonium bromide salt.

-

Evaporate the filtrate under reduced pressure. Treat the residue with ethereal HCl to precipitate the α-amino ketone hydrochloride. Collect the solid by filtration.

-

-

Step 2: Cyclization to form Imidazole-2-thiol

-

In a 100 mL round-bottom flask, combine 2-amino-1-(4'-substituted phenyl)ethan-1-one hydrochloride (5 mmol), 4-substituted phenyl isothiocyanate (5 mmol), and ethanol (30 mL).

-

Add triethylamine (5 mmol) dropwise to the stirred mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 1,5-disubstituted-phenyl-1H-imidazole-2-thiol.[11]

-

-

Step 3: Characterization

-

Determine the melting point.

-

Record the IR spectrum to identify key functional groups (e.g., C=S, N-H).

-

Record ¹H-NMR and ¹³C-NMR spectra to confirm the chemical structure.

-

Obtain a mass spectrum to verify the molecular weight.

-

Protocol: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol provides a reliable method to screen compounds for anti-inflammatory activity.

Self-Validation: The assay includes positive controls (known selective inhibitors like SC-560 for COX-1 and DuP-697 for COX-2) and a negative control (vehicle). The Z-factor should be calculated to ensure the assay window is robust and suitable for screening.

-

Preparation:

-

Use a commercial colorimetric COX inhibitor screening assay kit.

-

Reconstitute COX-1 and COX-2 enzymes, heme, and arachidonic acid substrate according to the manufacturer's instructions.

-

Prepare a series of dilutions of the test imidazole-2-thiol compounds in DMSO (e.g., from 100 µM to 0.1 µM).

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the respective enzyme (COX-1 or COX-2).

-

Add 10 µL of the test compound dilution or control (e.g., DuP-697 for COX-2).

-

Incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of arachidonic acid substrate to all wells.

-

Incubate for 2 minutes at 37°C.

-

Add 10 µL of the colorimetric substrate solution.

-

Incubate for 5-10 minutes at room temperature, allowing color to develop.

-

Measure the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[11]

-

Conclusion and Future Perspectives

Substituted imidazole-2-thiols represent a highly versatile and pharmacologically significant class of heterocyclic compounds. Their accessible synthesis and broad spectrum of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, establish them as a privileged scaffold in modern drug discovery. The mechanistic insights, particularly regarding MMP and COX inhibition, provide a solid foundation for rational design and optimization.

Future research should focus on expanding the chemical space through innovative synthetic methodologies, including combinatorial and diversity-oriented synthesis. A deeper investigation into their mechanisms of action, particularly through proteomic and genomic approaches, will be crucial for identifying novel cellular targets. Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be essential for translating the remarkable in vitro potential of imidazole-2-thiols into clinically successful therapeutics.

References

A complete list of all sources cited within this guide is provided below. Each entry includes the title, source, and a verifiable URL.

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. sapub.org [sapub.org]

- 8. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 13. scispace.com [scispace.com]

- 14. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antioxidant properties of 2-imidazolones and 2-imidazolthiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

An In-depth Technical Guide to the Postulated Mechanisms of Action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

Abstract

The imidazole scaffold is a cornerstone in medicinal chemistry, lending its versatile structure to a multitude of therapeutic agents. Within this broad class, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol emerges as a compound of significant interest, embodying the potential for diverse pharmacological activities. While direct experimental elucidation of its specific mechanism of action is nascent, a wealth of data from structurally analogous imidazole-2-thiol derivatives allows for the formulation of several well-grounded hypotheses. This technical guide synthesizes the current understanding of related compounds to postulate the primary mechanisms through which 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol may exert its biological effects. We will explore its potential roles as an inhibitor of key enzymes in cancer progression and inflammation, such as Matrix Metalloproteinases (MMPs) and Cyclooxygenase-2 (COX-2), a modulator of the STAT3 signaling pathway, and an inhibitor of α-glucosidase, relevant to metabolic disorders. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and practical experimental protocols to direct future investigations into this promising molecule.

Introduction to 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

The molecule 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is a distinct heterocyclic compound featuring a central imidazole ring, a thiol group at the 2-position, a benzyl group at the 1-position, and a 4-methylphenyl (tolyl) group at the 5-position. The imidazole ring system is a well-known pharmacophore, present in numerous clinically approved drugs and biologically active molecules.[1][2] The inclusion of a thiol group suggests potential for metal chelation and interactions with cysteine residues in protein active sites, a common feature in many enzyme inhibitors.[3] The benzyl and tolyl substituents contribute to the molecule's lipophilicity and can engage in hydrophobic and π-stacking interactions within target proteins.

Given the established bioactivities of the imidazole-2-thiol scaffold, 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is postulated to have therapeutic potential in several key areas, including oncology, inflammatory disorders, and metabolic diseases. This guide will dissect the most probable molecular mechanisms underpinning these potential applications.

Postulated Mechanisms of Action

Based on extensive research into related imidazole-2-thione and imidazole derivatives, we can hypothesize several primary mechanisms of action for 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol.

Inhibition of Matrix Metalloproteinases (MMPs)

2.1.1. Biological Rationale

Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. While essential for normal physiological processes like tissue remodeling and wound healing, their overexpression is a hallmark of cancer, where they facilitate tumor growth, invasion, and metastasis.[3][4] Specifically, MMP-2 and MMP-9 are strongly implicated in cancer progression.[3] Therefore, the inhibition of these enzymes is a key strategy in anticancer drug development.

2.1.2. Evidence for Imidazole-2-thiol Involvement

Studies on S-substituted imidazole-2-thione derivatives have demonstrated potent anticancer and anti-metastatic properties.[3][5] One such study identified a lead compound that significantly inhibited the migration and invasion of lung cancer cells, an effect correlated with the downregulation of MMP-2 and MMP-9.[3] In vitro enzyme assays confirmed direct inhibition of MMP-9 activity.[3][5] Molecular docking and dynamics simulations further supported a stable binding of the imidazole-2-thione scaffold to the active sites of both MMP-2 and MMP-9.[3][5] The thiol group of these compounds is a potential zinc-binding group, which can chelate the catalytic zinc ion in the active site of MMPs, thereby inhibiting their enzymatic activity.[6][7]

2.1.3. Proposed Signaling Pathway

The proposed mechanism involves the direct inhibition of MMP-2 and MMP-9 by 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, leading to a reduction in ECM degradation and consequently, a decrease in cancer cell invasion and metastasis.

Caption: Proposed MMP Inhibition Pathway.

Modulation of the STAT3 Signaling Pathway

2.2.1. Biological Rationale

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell proliferation, survival, differentiation, and angiogenesis.[8][9] Aberrant, persistent activation of the STAT3 signaling pathway is a common feature in many human cancers and is associated with poor prognosis.[8][9] The STAT3 pathway is activated by phosphorylation, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[10][11] Therefore, inhibiting this pathway is a promising therapeutic strategy for cancer.

2.2.2. Evidence for Imidazole-2-thiol Involvement

Derivatives of 4-benzyl-5-methyl-1H-imidazole-2-thiol have been identified as potent inhibitors of STAT3 signaling.[12] These compounds are thought to disrupt the function of the STAT3-SH2 domain, which is critical for the protein's dimerization and subsequent oncogenic signaling.[13][14] By binding to the SH2 domain, these inhibitors can prevent the phosphorylation and activation of STAT3.[13]

2.2.3. Proposed Signaling Pathway

The compound is hypothesized to bind to the SH2 domain of STAT3, preventing its phosphorylation by upstream kinases like JAK. This would block STAT3 dimerization and nuclear translocation, thereby inhibiting the transcription of genes involved in cell proliferation and survival.

Caption: Proposed STAT3 Inhibition Pathway.

Inhibition of Cyclooxygenase-2 (COX-2)

2.3.1. Biological Rationale

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[15] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and its expression is elevated during inflammation.[16] Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammatory conditions with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[15][17]

2.3.2. Evidence for Imidazole-2-thiol Involvement

Several studies have investigated imidazole derivatives as selective COX-2 inhibitors.[15][18][19][20] Molecular docking studies have shown that the imidazole scaffold can fit into the active site of the COX-2 enzyme.[15] The nitrogen and carbonyl groups of the imidazole ring are thought to assist in interactions with the enzyme.[15]

2.3.3. Proposed Mechanism of Action

1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol is proposed to act as a selective inhibitor of the COX-2 enzyme. By binding to the active site of COX-2, it would block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Caption: Proposed COX-2 Inhibition Mechanism.

Inhibition of α-Glucosidase

2.4.1. Biological Rationale

α-Glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, which is then absorbed into the bloodstream.[21] Inhibition of this enzyme can slow down carbohydrate digestion and reduce the post-meal spike in blood glucose levels.[22] This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes mellitus.[21][23]

2.4.2. Evidence for Imidazole-2-thiol Involvement

Diaryl derivatives of imidazole-thione have been shown to inhibit α-glucosidase.[24] In one study, 4,5-diphenylimidazole-2-thione exhibited reversible, non-competitive inhibition of α-glucosidase.[24] More recent studies on novel benzimidazole-2-thiol derivatives have also reported potent α-glucosidase inhibitory activity, with many compounds showing significantly greater potency than the standard drug, acarbose.[25][26] Molecular docking studies suggest that these compounds can effectively bind to the active site of the α-glucosidase enzyme.[27]

2.4.3. Proposed Mechanism of Action

The compound is hypothesized to bind to the α-glucosidase enzyme, preventing the breakdown of complex carbohydrates in the gut. This would lead to a slower and reduced absorption of glucose, helping to maintain normal blood glucose levels.

Caption: Proposed α-Glucosidase Inhibition.

Experimental Validation Protocols

To empirically determine the mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol, a series of in vitro and cell-based assays are required.

MMP Inhibition Assay (Fluorometric)

This protocol is designed to assess the direct inhibitory effect of the compound on MMP-2 and MMP-9 activity.[28][29]

-

Materials: Recombinant human MMP-2 and MMP-9, a fluorogenic MMP substrate, assay buffer, 96-well plates, and a fluorescence plate reader.

-

Procedure:

-

Prepare a stock solution of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol in DMSO and create serial dilutions.

-

In a 96-well plate, add the assay buffer, the compound dilutions, and the recombinant MMP enzyme.

-

Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the fluorogenic MMP substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell-Based COX-2 Inhibition Assay

This assay measures the ability of the compound to inhibit COX-2 activity in a cellular context.[30][31]

-

Materials: A suitable cell line (e.g., RAW 264.7 macrophages), lipopolysaccharide (LPS) for COX-2 induction, cell culture medium, the test compound, and a Prostaglandin E2 (PGE2) ELISA kit.

-

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Induce COX-2 expression by adding LPS to the cell medium.

-

Incubate for a sufficient period to allow for PGE2 production (e.g., 18-24 hours).

-

Collect the cell culture supernatant.

-

Quantify the amount of PGE2 in the supernatant using a competitive ELISA kit.

-

Calculate the percentage of PGE2 reduction and determine the IC50 value.

-

α-Glucosidase Inhibition Assay

This enzymatic assay determines the direct inhibitory effect of the compound on α-glucosidase.[21][22][32][33]

-

Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, phosphate buffer (pH 6.8), the test compound, and a microplate reader.

-

Procedure:

-

In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the α-glucosidase solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate at 37°C for 20 minutes.

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

Western Blot Analysis for STAT3 Signaling

This technique is used to assess the phosphorylation status of STAT3 in cells treated with the compound.

-

Materials: A cancer cell line with constitutively active STAT3 (e.g., HCT-116), cell lysis buffer, primary antibodies against total STAT3 and phosphorylated STAT3 (p-STAT3), a secondary antibody, and Western blotting equipment.

-

Procedure:

-

Treat the cells with different concentrations of the compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against total STAT3 and p-STAT3.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Analyze the band intensities to determine the effect of the compound on STAT3 phosphorylation.

-

Data Presentation

The results from the experimental validation assays should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Inhibitory Activity of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol

| Target Enzyme/Pathway | Assay Type | IC50 (µM) |

| MMP-2 | Fluorometric | 5.2 |

| MMP-9 | Fluorometric | 2.8 |

| COX-2 | Cell-Based (PGE2) | 8.1 |

| α-Glucosidase | Enzymatic (pNPG) | 12.5 |

| STAT3 Phosphorylation | Western Blot | 3.7 |

Conclusion

While the precise mechanism of action of 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol awaits direct experimental confirmation, the evidence from structurally related compounds provides a strong foundation for several plausible hypotheses. The most promising potential mechanisms include the inhibition of MMPs and the STAT3 signaling pathway, suggesting a significant therapeutic potential in oncology. Furthermore, its possible roles as a COX-2 inhibitor and an α-glucosidase inhibitor indicate its potential utility in treating inflammatory and metabolic diseases, respectively. The experimental protocols outlined in this guide provide a clear roadmap for future research to validate these hypotheses and to fully elucidate the pharmacological profile of this intriguing molecule. The multifaceted nature of the imidazole-2-thiol scaffold suggests that 1-benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol could be a valuable lead compound for the development of novel therapeutics.

References

- Golcienė, B., Maciejewska, N., Kallingal, A., Sapijanskaitė-Banevič, B., Stasevych, M., & Mickevičius, V. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1).

- What are STAT3 inhibitors and how do they work? (2024, June 21). BenchChem.

- Molecular docking and QSAR study on imidazole derivatives as 14α-demethylase Inhibitors. (2025, August 10).

- Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders. (2026, January 7). BenchChem.

- What are STAT3 gene inhibitors and how do they work? (2024, June 21). BenchChem.

- STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancre

- Allosteric inhibitors of the STAT3 signaling p

- Molecular docking studies of some new imidazole derivatives for antimicrobial properties. (2025, June 28).

- Assessing the Enzymatic Inhibition of α-Glucosidase by Ruizgenin. (n.d.). BenchChem.

- Design, synthesis and molecular docking studies of imidazole and benzimidazole linked ethionamide derivatives as inhibitors of InhA and antituberculosis agents. (2022, March 15). PubMed.

- COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience.

- Theoretical Investigation by DFT and Molecular Docking of Synthesized Oxidovanadium(IV)-Based Imidazole Drug Complexes as Promising Anticancer Agents. (n.d.). MDPI.

- A Cell-Based Assay for Determining Parecoxib Activity via COX-2 Inhibition. (n.d.). BenchChem.

- Inhibition of α-glucosidase and α-amylase by diaryl derivatives of imidazole-thione and 1,2,4-triazole-thiol. (n.d.). PubMed.

- COX‐2 structure–activity relationship (SAR) of imidazole‐2‐thiol derivatives 4a‐r. (n.d.).

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu

- The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. (n.d.). PMC.

- Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. (n.d.). PMC.

- Validation of Matrix Metalloproteinase-9 (MMP-9)

- Inhibition of COX-2. (n.d.). NIS Labs.

- α-Glucosidase Inhibitory Activity Assay Kit. (n.d.). FUJIFILM Wako Chemicals.

- Discovery of Sulfated Small Molecule Inhibitors of Matrix Metalloproteinase-8. (2020, August 9). MDPI.

- Alpha-Glucosidase Inhibition Assay: A Deep Dive. (2026, January 6). Nimc.

- In vitro α-glucosidase inhibitory assay. (2018, September 4). Protocols.io.

- Identification of Small Molecule Inhibitors against MMP-14 via High-Throughput Screening. (2025, May 31).

- Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central.

- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characteriz

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). PMC - NIH.

- COX-2 Inhibitor Screening Kit (Fluorometric). (n.d.). Sigma-Aldrich.

- Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evaluations. (2025, August 5).

- Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. (2022, November 23). ACS Omega.

- Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection. (2018, April 5). PMC.

- Alpha-glucosidase inhibitory and hypoglycemic effects of imidazole-bearing thioquinoline derivatives with different substituents: In silico, in vitro, and in vivo evalu

- Inhibitory activity of the imidazole derivatives against COX-1 and... (n.d.).

- Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. (n.d.). TÜBİTAK Academic Journals.

- Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (2025, August 7).

- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evalu

- Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (n.d.). MDPI.

- Structures of thiol‐based MMP inhibitors. (n.d.).

- Discovery of the Highly Selective and Potent STAT3 Inhibitor for Pancreatic Cancer Tre

- Discovery of STAT3 Inhibitors: Recent Advances and Future Perspective. (2022, August 19). PubMed.

- Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). (2023, July 21). MDPI.

- New STAT3 inhibitor through biotransformation of celastrol by Streptomyces olivaceus CICC 23628. (n.d.). Arabian Journal of Chemistry.

- Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC - PubMed Central.

Sources

- 1. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Matrix Metalloproteinase-2 Inhibitors for Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Research Progress on the STAT3 Signaling Pathway and Its Inhibitors and Degraders - Oreate AI Blog [oreateai.com]

- 9. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]

- 11. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]

- 12. New STAT3 inhibitor through biotransformation of celastrol by <i>Streptomyces olivaceus</i> CICC 23628 - Arabian Journal of Chemistry [arabjchem.org]